molecular formula C20H18ClN5O2 B2816964 1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890892-46-3

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2816964
CAS No.: 890892-46-3
M. Wt: 395.85
InChI Key: ZWUIETQQDJDIIB-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, methyl, and dimethoxyphenyl groups.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chloro and methyl groups on the phenyl ring can be done using electrophilic aromatic substitution reactions.

    Coupling reactions: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with the 2,4-dimethoxyphenyl group using suitable coupling agents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction pathways that lead to the desired biological effect.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with similar compounds such as:

    1-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-1-ethylurea: This compound has a similar phenyl substitution pattern but differs in the core structure and functional groups.

    2-(2-chloro-3,4-dimethoxyphenyl)ethylamine: This compound shares the dimethoxyphenyl group but has a different core structure and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-12-4-5-13(8-16(12)21)26-20-15(10-24-26)19(22-11-23-20)25-17-7-6-14(27-2)9-18(17)28-3/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUIETQQDJDIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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